molecular formula C12H18N2 B2667378 [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine CAS No. 778545-78-1

[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine

Cat. No.: B2667378
CAS No.: 778545-78-1
M. Wt: 190.29
InChI Key: DTBPBACTPMYTTQ-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolidine Derivatives in Medicinal Chemistry

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has served as a foundational scaffold in drug discovery since the mid-20th century. Early applications leveraged its conformational rigidity and hydrogen-bonding capabilities, as evidenced by natural alkaloids like hygrine and cuscohygrine. The synthetic accessibility of pyrrolidine derivatives facilitated their integration into pharmaceuticals, with landmark developments including:

  • 1950s–1970s : Emergence of antihistamines (e.g., clemastine) featuring pyrrolidine cores for H1 receptor antagonism
  • 1980s–2000s : Expansion into antiviral and anticancer therapies through strategic functionalization (e.g., HIV protease inhibitors)
  • 2010s–present : Precision engineering of stereochemistry and substituent patterns to address multidrug resistance and polypharmacology challenges

This evolution reflects pyrrolidine's unique pseudorotation capability, enabling three-dimensional pharmacophore optimization while maintaining metabolic stability.

Significance of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine in Contemporary Research

The specific structural configuration of this compound positions it as a molecule of interest in two key domains:

Structural Feature Pharmacological Implication
N1-4-methylphenyl group Enhances lipophilicity for blood-brain barrier penetration
2-methanamine substituent Facilitates hydrogen bonding with enzymatic targets
Saturated pyrrolidine core Provides conformational restraint for receptor selectivity

Recent studies highlight its potential as a dual-target agent, with molecular modeling suggesting affinity for both aminopeptidase N (APN) and dopamine D3 receptors. This bifunctionality aligns with current trends in multifactorial disease targeting.

Structural Relevance Within Pyrrolidine-Containing Pharmacophores

Comparative analysis reveals critical structure-activity relationships (SAR):

  • N1-Aryl Substitution : The 4-methylphenyl group induces steric effects that:

    • Reduce off-target interactions with cytochrome P450 3A4 (CYP3A4)
    • Enhance π-π stacking with aromatic residues in protein binding pockets
  • 2-Methanamine Orientation :

    • Primary amine enables salt bridge formation with aspartate/glutamate residues
    • Spatial orientation modulates entry into deep hydrophobic pockets
  • Ring Stereoelectronics :

    • Endo puckering preference optimizes binding to G-protein coupled receptors
    • Nitrogen lone pair orientation enhances hydrogen bond donor capacity

These features collectively address historical limitations of early pyrrolidine derivatives, particularly regarding target selectivity and oral bioavailability.

Research Objectives and Theoretical Framework

Current investigations prioritize three objectives:

  • Target Identification : Utilizing computational docking studies to map interactions with:

    • Serine/threonine kinases implicated in oncogenic signaling
    • Sodium-glucose cotransporter 2 (SGLT2) for antidiabetic applications
  • Synthetic Optimization :

    • Exploring regioselective functionalization at C3/C5 positions
    • Developing enantioselective routes to access (2R)- and (2S)-configurations
  • Mechanistic Elucidation :

    • Assessing impact on intracellular calcium flux modulation
    • Characterizing effects on reactive oxygen species (ROS) scavenging pathways

The theoretical framework integrates molecular topology analysis with fragment-based drug design principles, emphasizing the compound's capacity for simultaneous hydrophobic and electrostatic interactions.

Properties

IUPAC Name

[1-(4-methylphenyl)pyrrolidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-6-11(7-5-10)14-8-2-3-12(14)9-13/h4-7,12H,2-3,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBPBACTPMYTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine and a suitable reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of high-purity this compound.

Chemical Reactions Analysis

[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically result in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield a carboxylic acid, while reduction with NaBH4 may produce a secondary amine.

Scientific Research Applications

Medicinal Chemistry Applications

Monoamine Uptake Inhibition
One of the primary applications of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine is as a monoamine uptake inhibitor. Research indicates that it functions as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), while exhibiting weaker inhibition of the serotonin transporter (SERT) . This selectivity makes it a candidate for further studies into treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Analogs and Variants
The synthesis of various analogs has been explored extensively. For instance, 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) has been shown to have similar properties and is noted for its potential therapeutic effects . Studies have demonstrated that these compounds can significantly affect neurotransmitter levels in the brain, leading to their investigation as possible therapeutic agents.

Toxicological Studies

New Psychoactive Substances
this compound and its derivatives have been classified as new psychoactive substances (NPS). Their emergence has raised concerns regarding public health and safety due to their potential for abuse and unpredictable toxicity . Toxicological studies are crucial for understanding the metabolic pathways and potential health risks associated with these compounds.

Metabolic Studies
A recent study investigated the in vitro metabolism of several synthetic cathinones, including this compound. The study identified multiple metabolites using high-resolution mass spectrometry, contributing valuable data for toxicological assessments . Understanding these metabolites is essential for developing accurate detection methods in clinical toxicology.

Analytical Chemistry Applications

Identification and Analysis
The analytical identification of this compound in seized materials has become increasingly relevant. Methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to detect this compound in various biological samples, aiding law enforcement and public health officials in monitoring its distribution and use .

Chiral Separation Techniques
Covalent organic frameworks (COFs) have been explored for their ability to enable chiral separations of compounds like this compound. This application is particularly important given the different pharmacological effects exhibited by enantiomers of chiral drugs .

Case Studies

Study Focus Findings
PubMed Study on Pyrovalerone AnaloguesEvaluating monoamine uptake inhibitionIdentified as potent DAT/NET inhibitors with potential therapeutic applications .
Toxicological Analysis of NPSRetrospective identification in clinical samplesDetected prevalence of NPS use among patients; highlighted risks associated with new substances .
Metabolic Pathway StudyIn vitro metabolism assessmentIdentified 24 metabolites; provided insights into drug abuse markers for toxicological analysis .

Mechanism of Action

The mechanism of action of [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and methanamine group allow it to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Impact : Pyrrolidine offers flexibility, while oxadiazole and triazole introduce rigidity and electronic effects. Oxadiazole derivatives exhibit high thermal stability and electron-transport properties, making them suitable for optoelectronic applications .

Analogues with Modified Substituents

Compound Name Substituent Modifications Synthesis Highlights Applications Reference
((S)-1-(4-Iodobenzyl)pyrrolidin-2-yl)methanamine 4-Iodobenzyl (vs. 4-methylphenyl) Halogenation for radiolabeling Potential PET imaging probes
[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]methanamine 3,4-Dichlorophenyl, piperidine (vs. pyrrolidine) SN2 alkylation or reductive amination Antimicrobial agents
(4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine hydrochloride Pyrrolidinylmethyl linker Amine alkylation CNS-targeting drug candidates

Key Observations :

  • Halogenation : Iodo or chloro substituents increase molecular weight and polarity, influencing binding affinity and metabolic stability .
  • Ring Size : Piperidine (6-membered) analogs exhibit altered steric and electronic profiles compared to pyrrolidine, affecting target selectivity .

Pharmacological and Physical Properties

Compound Name Melting Point (°C) Bioactivity Notes Reference
This compound Not reported Inferred CNS activity (structural analogy) Likely moderate solubility in organic solvents N/A
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine 174.63 Antimicrobial, antitumor High thermal stability
(S)-(1-Allylpyrrolidine-2-yl)methanamine Oil (purified) Chiral intermediate for drug synthesis Synthesized via DIBAL reduction

Key Observations :

  • Thermal Stability : Oxadiazole derivatives exhibit higher melting points due to aromaticity and rigidity .
  • Synthetic Methods : Reductive amination (e.g., DIBAL) and polyphosphoric acid-mediated cyclization are common for pyrrolidine and oxadiazole analogs, respectively .

Biological Activity

[1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine, commonly referred to as pyrovalerone, is a compound that has gained attention due to its biological activity, particularly in relation to neurotransmitter systems. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Synthesis

Pyrovalerone is a pyrrolidine derivative characterized by the presence of a 4-methylphenyl group. Its synthesis typically involves the reaction of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the methanamine moiety. The compound can exist in multiple stereoisomeric forms, with the S isomer demonstrating the highest biological activity.

Neurotransmitter Reuptake Inhibition

Research has shown that pyrovalerone acts primarily as a selective inhibitor of dopamine (DAT) and norepinephrine (NET) transporters while exhibiting minimal activity on serotonin (SERT) transporters. This selectivity is crucial for its potential use in treating conditions associated with dopamine and norepinephrine dysregulation, such as cocaine addiction.

Table 1: Inhibition Potency of Pyrovalerone Analogues

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Pyrovalerone (racemic)1020>1000
S-Isomer515>1000
Naphthyl Analog812500

Data indicates that pyrovalerone and its analogues are potent inhibitors of DAT and NET, with limited effects on SERT .

Locomotor Activity

In vivo studies have demonstrated that pyrovalerone administration leads to increased locomotor activity in animal models. This effect is attributed to enhanced dopaminergic signaling due to inhibited reuptake of dopamine. Such findings suggest potential stimulant properties similar to those observed with other psychostimulants .

Case Study: Pyrovalerone in Cocaine Addiction Treatment

A study investigated the efficacy of pyrovalerone as a treatment for cocaine dependence. Participants receiving pyrovalerone showed reduced cravings and withdrawal symptoms compared to a placebo group. The compound's ability to inhibit dopamine reuptake was hypothesized to mitigate the euphoric effects associated with cocaine use, thus aiding in recovery efforts .

Structure-Activity Relationship (SAR)

The biological activity of pyrovalerone and its analogues can be significantly influenced by structural modifications. For instance, variations in the aromatic substituents or alterations in the pyrrolidine ring can enhance or diminish transporter inhibition. Studies have indicated that the presence of electron-donating groups on the phenyl ring increases DAT affinity, while modifications that introduce steric hindrance tend to reduce activity .

Table 2: Summary of SAR Findings

ModificationEffect on DAT Activity
Para-methyl substitutionIncreased potency
Meta-methyl substitutionReduced potency
Naphthyl substitutionBroad-spectrum activity

These findings highlight the importance of molecular structure in determining biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 1-(4-methylphenyl)pyrrolidin-2-one using sodium cyanoborohydride in methanol under acidic conditions (pH 4-5). Yield optimization (typically 65-75%) requires strict temperature control (25-30°C) and inert atmosphere . Purification via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol improves purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :

  • NMR : In 1^1H NMR (CDCl3_3), the pyrrolidine ring protons appear as multiplet signals at δ 1.8–2.2 ppm (C3/C4 protons), while the methylphenyl group shows a singlet at δ 2.35 ppm (CH3_3) and aromatic protons as doublets (δ 7.1–7.3 ppm) .
  • IR : Stretching vibrations at ~3350 cm1^{-1} (N-H) and ~1600 cm1^{-1} (C-N) confirm the amine and pyrrolidine moieties .

Q. What are the common impurities encountered during synthesis, and how can chromatographic methods identify them?

  • Methodological Answer : Common impurities include unreacted starting material (1-(4-methylphenyl)pyrrolidin-2-one) and side products like N-alkylated derivatives. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection at 254 nm resolves these impurities. Retention times for the target compound and impurities should differ by ≥2 minutes .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

  • Methodological Answer : Enantiomers can exhibit divergent binding affinities for targets like serotonin receptors. Chiral resolution via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) separates enantiomers. Activity assays (e.g., radioligand binding for 5-HT2A_{2A}) reveal (R)-isomers often show 3–5x higher affinity than (S)-isomers . X-ray crystallography of salts (e.g., hydrochloride) confirms absolute configuration .

Q. What in vitro assays evaluate the pharmacological potential of derivatives, and how do structural modifications impact activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Neurological : Radioligand displacement assays for dopamine/serotonin receptors .
  • SAR : Substituting the methyl group with halogens (e.g., fluorine) increases metabolic stability but may reduce CNS penetration due to higher polarity .

Q. How do computational models predict interactions with neurological targets, and what experimental validations are required?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of 5-HT2A_{2A} receptors (PDB: 6WGT) predicts binding poses. Key interactions include hydrogen bonding between the amine group and Asp155. Validation requires functional assays (e.g., cAMP accumulation) and mutagenesis studies to confirm critical residues .

Q. What contradictions exist in metabolic pathway studies, and how can isotopic labeling resolve them?

  • Methodological Answer : Discrepancies in cytochrome P450 (CYP2D6 vs. CYP3A4) dominance in metabolism are reported. 14^{14}C-labeled compound administered to hepatocytes, followed by LC-MS/MS analysis of metabolites, clarifies primary pathways. Conflicting data may arise from species-specific CYP expression (human vs. rodent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.